An In-depth Technical Guide to tert-Butyl 4-formylphenethylcarbamate
An In-depth Technical Guide to tert-Butyl 4-formylphenethylcarbamate
This guide provides a comprehensive technical overview of tert-butyl 4-formylphenethylcarbamate, a valuable building block in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and characterization.
Introduction
tert-Butyl 4-formylphenethylcarbamate, also known as tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate or 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzaldehyde, is a bifunctional organic molecule. It incorporates a Boc-protected amine and an aromatic aldehyde, making it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the development of pharmaceutical agents. The presence of the reactive aldehyde group allows for various subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the Boc-protecting group offers a stable yet readily cleavable handle for the amine functionality.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-formylphenethylcarbamate is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 421551-75-9 | [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 217.4-217.9 °C | [3] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere. |
Synthesis and Purification
The synthesis of tert-butyl 4-formylphenethylcarbamate is typically achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for tert-butyl 4-formylphenethylcarbamate.
Experimental Protocol: Synthesis of tert-Butyl (4-formylphenethyl)carbamate[3]
Step 1: Synthesis of tert-Butyl (4-bromophenethyl)carbamate
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To a solution of 4-bromophenethylamine in a suitable solvent such as dichloromethane (DCM), add a base (e.g., triethylamine).
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Cool the mixture in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl (4-formylphenethyl)carbamate [3]
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Dissolve tert-butyl (4-bromophenethyl)carbamate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.
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Stir the mixture at this temperature for a specified time to allow for lithium-halogen exchange.
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Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (4-formylphenethyl)carbamate as a solid.
Purification
Purification of the final product is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the specific impurities present, but a mixture of hexanes and ethyl acetate is commonly employed. The purity of the collected fractions should be monitored by thin-layer chromatography (TLC).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized tert-butyl 4-formylphenethylcarbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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9.97 (s, 1H): This singlet corresponds to the proton of the aldehyde group (-CHO).
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7.83 (d, J=8.00 Hz, 2H): These two protons are on the aromatic ring, ortho to the aldehyde group.
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7.43 (d, J=8.13 Hz, 2H): These two protons are on the aromatic ring, meta to the aldehyde group.
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6.91 (br t, J=5.25 Hz, 1H): This broad triplet is attributed to the proton of the carbamate N-H.
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3.20 (q, J=6.92 Hz, 2H): These two protons are the methylene group adjacent to the carbamate nitrogen (-CH₂-NHBoc).
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2.80 (t, J=7.25 Hz, 2H): These two protons are the benzylic methylene group (-Ar-CH₂-).
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1.35 (s, 9H): This singlet represents the nine equivalent protons of the tert-butyl group.
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
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192.8: Carbonyl carbon of the aldehyde.
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155.6: Carbonyl carbon of the carbamate.
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146.9: Aromatic carbon attached to the ethyl group.
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134.8: Aromatic carbon attached to the aldehyde group.
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129.9: Aromatic CH carbons ortho to the aldehyde.
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129.5: Aromatic CH carbons meta to the aldehyde.
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77.4: Quaternary carbon of the tert-butyl group.
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41.6: Methylene carbon adjacent to the carbamate nitrogen.
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35.5: Benzylic methylene carbon.
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28.2: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
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~3350 cm⁻¹: N-H stretching of the carbamate.
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~2970 cm⁻¹: C-H stretching of the alkyl groups.
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~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde (Fermi resonance).
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~1710 cm⁻¹: C=O stretching of the aldehyde.
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~1685 cm⁻¹: C=O stretching of the carbamate (amide I band).
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~1530 cm⁻¹: N-H bending of the carbamate (amide II band).
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~1600 and ~1450 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 249.31. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc protecting group.
Reactivity and Applications
The dual functionality of tert-butyl 4-formylphenethylcarbamate makes it a valuable intermediate in multi-step syntheses.
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Aldehyde Moiety: The aldehyde group can undergo a wide range of reactions, including:
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Reductive Amination: To introduce a new amino group.
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Wittig Reaction: To form alkenes.
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Aldol Condensation: To form α,β-unsaturated carbonyl compounds.
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Oxidation: To form the corresponding carboxylic acid.
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Reduction: To form the corresponding alcohol.
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Boc-Protected Amine: The Boc group provides robust protection for the amine under a variety of reaction conditions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine for further functionalization, such as amide bond formation or alkylation.
This combination of reactive sites allows for the sequential and controlled elaboration of molecular complexity, a key strategy in the synthesis of drug candidates and other biologically active molecules.
Safety and Handling
tert-Butyl 4-formylphenethylcarbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
tert-Butyl 4-formylphenethylcarbamate is a key synthetic intermediate with significant potential in organic and medicinal chemistry. Its well-defined structure and dual functionality provide a versatile platform for the construction of complex molecular architectures. The synthetic and analytical data presented in this guide offer a solid foundation for its use in research and development.
References
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tert-Butyl N-[2-(4-formylphenyl)ethyl]carbamate 95%. Advanced ChemBlocks Inc. Link
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Certificate of Analysis: tert-Butyl(4-formylphenethyl)carbamate. ChemScene. Link
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Total synthesis of enlicitide decanoate. LinkPlease note: A direct, stable URL for this thesis could not be provided, but the data is cited from this source.
